molecular formula C7H12N2S B3165745 (2-Isopropylthiazol-4-yl)methanamine CAS No. 903131-67-9

(2-Isopropylthiazol-4-yl)methanamine

Cat. No.: B3165745
CAS No.: 903131-67-9
M. Wt: 156.25 g/mol
InChI Key: QSQQYISWPMYXSF-UHFFFAOYSA-N
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Description

Structural Context within the Thiazole (B1198619) Chemical Space

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. researchgate.neteurekaselect.com This fundamental structure is a common motif in a vast number of biologically active compounds, including natural products like thiamine (Vitamin B1) and synthetic drugs. researchgate.net The versatility of the thiazole nucleus allows for a wide range of chemical modifications at various positions, leading to a diverse array of pharmacological activities. nih.gov Thiazole derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

The specific substitution pattern of (2-Isopropylthiazol-4-yl)methanamine contributes to its unique chemical properties. The isopropyl group at the 2-position influences the steric and electronic environment of the thiazole ring, while the methanamine group at the 4-position provides a key reactive handle for further synthetic transformations. This particular arrangement of substituents places it within a specific and important subclass of thiazole derivatives that are highly valued in medicinal chemistry.

Significance as a Core Synthetic Intermediate and Building Block

The primary significance of this compound lies in its role as a key intermediate in the synthesis of the antiretroviral drug, Ritonavir. nih.gov Ritonavir is a protease inhibitor used in the treatment of HIV/AIDS. researchgate.neteurekaselect.com The synthesis of Ritonavir involves the coupling of this compound with other complex molecular fragments, highlighting the compound's importance as a foundational building block.

A Chinese patent describes a method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole, an important intermediate for Ritonavir. nih.gov This process involves the reaction of 2-isopropyl-4-hydroxymethylthiazole with a 40% aqueous methylamine (B109427) solution. nih.gov This underscores the industrial relevance of this specific thiazole derivative.

The utility of this compound as a synthetic intermediate is a direct result of the reactivity of its primary amine group. This functional group allows for the formation of amide, urea, and other linkages, which are fundamental reactions in the assembly of complex drug molecules. While its application in the synthesis of Ritonavir is the most prominent example, the structural motifs present in this compound are of broader interest to medicinal chemists for the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

PropertyValue
CAS Number 903131-67-9
Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
Synonyms 4-Aminomethyl-2-isopropylthiazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQQYISWPMYXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Advances in the Synthesis of 2 Isopropylthiazol 4 Yl Methanamine

Comprehensive Analysis of Established Synthetic Pathways

The synthesis of (2-Isopropylthiazol-4-yl)methanamine has been approached through various routes, with the Hantzsch thiazole (B1198619) synthesis and its modifications being prominent. A widely recognized method involves the reaction of isobutyramide (B147143) with a suitable C3 synthon.

A patented method outlines a multi-step synthesis commencing with isobutyric acid. guidechem.com This process involves the conversion of isobutyric acid to isobutyryl chloride, followed by thioamidation to yield isobutyramide. The core thiazole ring is then formed through a condensation reaction with 1,3-dihydroxyacetone (B48652). Subsequent steps involve an electrophilic substitution with a methylamine (B109427) solution to introduce the aminomethyl group. guidechem.com

Another synthetic approach avoids the use of highly toxic reagents like 1,3-dichloroacetone (B141476). google.com This method starts with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent. The resulting intermediate is then condensed with 2-methylpropanethioamide (B17427) to form 2-isopropyl-4-hydroxymethylthiazole. This is followed by chlorination and a substitution reaction with methylamine to yield the final product. google.com This alternative route presents a safer and more industrially viable option.

Reaction Conditions and Reagent Optimization

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions and the choice of reagents. In the patented synthesis starting from isobutyric acid, the initial step of converting isobutyric acid to isobutyryl chloride is carried out using thionyl chloride at a controlled temperature of 0-5 °C, followed by a reaction at 30-35 °C for 2 hours, achieving a high yield of 95%. guidechem.com

The subsequent thioammonification step, involving the reaction of isobutyryl chloride with ammoniacal liquor and ammonium (B1175870) sulfide, is also a critical stage where temperature and reagent concentration are key parameters. The final electrophilic substitution reaction with a 40% aqueous methylamine solution is performed at 25-30 °C, with the volume ratio of the thiazole intermediate to the methylamine solution being a crucial factor influencing the reaction's success. guidechem.com

The following table provides a summary of the reaction conditions for a key synthetic step as described in the patent literature.

StepReactantsSolventTemperatureDurationYield
Formation of Isobutyryl ChlorideIsobutyric acid, Thionyl chlorideDichloromethane0-35 °C2 hours95%
Electrophilic SubstitutionIntermediate IV, 40% Methylamine solutionWater25-30 °C--

Yield and Selectivity Enhancement Strategies

Maximizing the yield and selectivity of this compound synthesis is a primary objective for industrial applications. In the Hantzsch thiazole synthesis, the choice of reactants and the reaction medium can significantly impact the outcome. For instance, the use of 1,3-dihydroxyacetone in the condensation step is a strategic choice to avoid the formation of isomeric impurities that can arise with other C3 synthons. guidechem.com

The alternative synthesis route that avoids 1,3-dichloroacetone also highlights a strategy for improving safety and potentially selectivity, as it circumvents the handling of a highly toxic and reactive material. google.com The optimization of the final substitution step with methylamine, including the control of temperature and stoichiometry, is crucial for preventing over-alkylation and other side reactions, thereby enhancing the selectivity for the desired primary amine.

Strategic Use of Protecting Groups in Complex Syntheses

The synthesis of complex molecules that incorporate the this compound moiety, such as the antiretroviral drug Ritonavir, necessitates a sophisticated protecting group strategy. The primary amine of this compound is a nucleophilic site that requires protection during subsequent coupling reactions to prevent unwanted side reactions.

In the context of Ritonavir synthesis, the amine is often protected as a carbamate. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protection strategy.

The choice of protecting group is critical and must be compatible with the other functional groups present in the molecule and the reaction conditions employed in the subsequent synthetic steps. For example, in the synthesis of a key intermediate for Ritonavir, N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine, the amine of the valine residue is also protected, often with a group that can be removed under different conditions than the one protecting the thiazole methanamine. guidechem.comnih.govmolkem.com This orthogonal protection allows for the selective deprotection and reaction at different sites of the molecule, which is a fundamental principle in the synthesis of complex pharmaceuticals. The process for synthesizing Ritonavir has been a subject of efforts to reduce the number of intermediate stages and the use of protecting groups to align with the principles of low environmental impact chemical synthesis. google.comepo.org

Chemical Reactivity and Derivatization Strategies of 2 Isopropylthiazol 4 Yl Methanamine

Amination and Amide Bond Formation Reactions

The primary amine functionality of (2-isopropylthiazol-4-yl)methanamine is a key site for derivatization, readily undergoing reactions to form amides. This reactivity is fundamental to its application in various synthetic endeavors, including the preparation of heteroarylmethyl amides and peptide analogs.

Synthesis of Heteroarylmethyl Amides

The primary amine of this compound can be acylated by a variety of carboxylic acids and their derivatives to yield the corresponding heteroarylmethyl amides. The direct condensation of the amine with a carboxylic acid is a common method, often facilitated by a coupling reagent to activate the carboxylic acid and promote amide bond formation. nih.govmdpi.comlibretexts.orglibretexts.org

Common coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts, which convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine. sigmaaldrich.comuniurb.itp3bio.combachem.com The general reaction scheme involves the activation of the carboxylic acid, followed by the nucleophilic addition of the amine to the activated carbonyl group, and subsequent elimination of a leaving group to form the stable amide bond. youtube.comresearchgate.net

A variety of reaction conditions can be employed for this transformation, with the choice of solvent and temperature often depending on the specific substrates and coupling reagent used. The resulting N-((2-isopropylthiazol-4-yl)methyl) amides are an important class of compounds with potential applications in medicinal chemistry and materials science.

Preparation of Peptide Analogs

The structural similarity of this compound to natural amino acids, particularly in its possession of a primary amine, allows for its incorporation into peptide chains to create peptide analogs or peptidomimetics. synarchive.com This is typically achieved using standard solid-phase or solution-phase peptide synthesis methodologies.

In peptide synthesis, the amine group of this compound can act as a nucleophile, attacking the activated C-terminus of a growing peptide chain. This reaction is mediated by the same types of coupling reagents used in general amide bond formation, such as HBTU, HATU, and PyBOP. sigmaaldrich.comuniurb.itp3bio.combachem.comyoutube.com The choice of coupling reagent and reaction conditions is critical to ensure efficient coupling and to minimize racemization of chiral centers in the peptide chain.

The incorporation of this non-natural, heteroaromatic moiety can impart unique conformational constraints and physicochemical properties to the resulting peptide, potentially leading to enhanced biological activity or stability.

Functionalization of the Thiazole (B1198619) Ring System

Beyond the reactivity of the amine group, the thiazole ring of this compound offers opportunities for further functionalization. The electronic nature of the thiazole ring, being relatively electron-deficient, influences its reactivity towards various reagents.

One of the most effective methods for introducing substituents onto the thiazole ring is through lithiation, followed by quenching with an electrophile. researchgate.netresearchgate.netnih.govmdpi.com This process typically requires prior protection of the primary amine group, for instance as a carbamate, to prevent it from reacting with the strong organolithium base. The deprotonation can occur at either the C5 position of the thiazole ring or at the methyl groups of the isopropyl substituent, with the regioselectivity being influenced by the choice of base and reaction conditions. Subsequent reaction with an electrophile, such as an aldehyde, ketone, or alkyl halide, introduces a new functional group at the lithiated position.

Electrophilic aromatic substitution on the thiazole ring is another potential avenue for functionalization. masterorganicchemistry.comwikipedia.orgnih.govresearchgate.netyoutube.com However, due to the electron-withdrawing nature of the thiazole ring, these reactions generally require harsh conditions and may exhibit poor regioselectivity. The position of substitution is directed by the existing substituents on the ring.

Mechanisms of Key Chemical Transformations Involving the Compound

The synthesis of the this compound core often relies on the Hantzsch thiazole synthesis. synarchive.comchemhelpasap.comnih.govresearchgate.netyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. The mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The mechanism of amide bond formation from this compound and a carboxylic acid, in the presence of a coupling reagent, involves the activation of the carboxylic acid to form a highly reactive intermediate. youtube.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the primary amine of the thiazole compound. The subsequent collapse of the tetrahedral intermediate leads to the formation of the amide bond and the release of the coupling reagent byproducts.

The mechanism of lithiation of the thiazole ring involves the abstraction of a proton by a strong base, such as n-butyllithium, to form a highly reactive organolithium intermediate. diva-portal.orguwindsor.cawikipedia.orgbaranlab.orgharvard.edu This intermediate can then act as a potent nucleophile, attacking a wide range of electrophiles to form a new carbon-carbon or carbon-heteroatom bond.

Regioselective and Stereoselective Syntheses of this compound Derivatives

The synthesis of specific derivatives of this compound with defined regiochemistry and stereochemistry is crucial for exploring their structure-activity relationships. Regioselectivity in the functionalization of the thiazole ring can be controlled by the choice of synthetic method. For instance, directed ortho-metalation can provide a high degree of regiocontrol in the introduction of substituents at the C5 position. diva-portal.orguwindsor.cawikipedia.orgbaranlab.orgharvard.edu

The introduction of chirality into derivatives of this compound can be achieved through several strategies. nih.govcharlotte.edumdpi.comnih.govyoutube.com If a chiral center is to be introduced, for example, by the reaction of a lithiated thiazole with a prochiral electrophile like an aldehyde, the use of a chiral ligand or auxiliary can induce stereoselectivity. Alternatively, a racemic mixture of a chiral derivative can be synthesized and then resolved into its constituent enantiomers using chiral chromatography or by reaction with a chiral resolving agent. Asymmetric synthesis, employing chiral catalysts or reagents from the outset, represents a more elegant approach to obtaining enantiomerically pure derivatives. youtube.com

Advanced Spectroscopic and Analytical Characterization of 2 Isopropylthiazol 4 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of (2-Isopropylthiazol-4-yl)methanamine, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key structural features—the isopropyl group, the thiazole (B1198619) ring, and the methanamine side chain—each produce characteristic signals. The isopropyl group's six methyl protons typically appear as a doublet, coupled to the single methine proton, which in turn appears as a septet. docbrown.info The thiazole ring proton at the C5 position shows up as a singlet in the aromatic region. The methylene (B1212753) protons of the methanamine group appear as a singlet, while the amine protons can be a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this compound would show distinct signals for the isopropyl methyl and methine carbons, the three carbons of the thiazole ring, and the methylene carbon of the methanamine group. The chemical shifts are indicative of the carbon type (aliphatic vs. aromatic) and the influence of adjacent heteroatoms like nitrogen and sulfur. chemicalbook.comnih.gov

Detailed spectral data, often acquired in a solvent like deuterochloroform (CDCl₃), are summarized in the table below. docbrown.inforsc.org

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Isopropyl -CH(CH₃)₂Multiplet (septet)~33-35
Isopropyl -CH(CH₃)₂Doublet~23-24
Thiazole C5-HSinglet~115-117
Methylene -CH₂NH₂Singlet~40-42
Thiazole C2-~170-175
Thiazole C4-~150-155
Thiazole C5-~115-117
Amine -NH₂Broad Singlet-
Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent, concentration, and instrumentation. The data presented is representative.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern under ionization. The monoisotopic mass of the free base (C₈H₁₄N₂S) is 170.087769 Da. chemspider.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would include:

Loss of an isopropyl group: Cleavage of the bond between the thiazole ring and the isopropyl group, resulting in a fragment ion [M - 43]⁺.

Loss of the aminomethyl group: Cleavage of the CH₂-NH₂ moiety, leading to a significant peak.

Thiazole ring fragmentation: The stable thiazole ring may undergo characteristic ring-opening fragmentation patterns. mdpi.com

Benzylic-type cleavage: The bond between the thiazole ring and the methylene group is a point of likely cleavage, leading to a stable thiazolyl-methyl cation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for analyzing volatile compounds like thiazole derivatives, providing both separation and structural identification. plos.orgrsc.orgmdpi.com

Property Value Source
Molecular Formula C₈H₁₄N₂S chemspider.com
Average Mass 170.274 Da chemspider.com
Monoisotopic Mass 170.087769 Da chemspider.com
Molecular Ion (M⁺) m/z 170Calculated
Major Fragment (loss of isopropyl) m/z 127Calculated
Major Fragment (thiazolyl-methyl cation) m/z 126Calculated
Note: Fragmentation is predictive and actual observed fragments can vary based on ionization method and energy.

Chromatographic Techniques for Purity Assessment and Separation, including Chiral Column Applications

Chromatographic methods are essential for determining the purity of this compound and for the separation of the parent compound from impurities and potential enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

HPLC: Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of thiazole derivatives. researchgate.net A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.net Detection is commonly performed using a UV detector, as the thiazole ring possesses a chromophore.

GC: For the volatile free base form of the compound, GC is a suitable technique for assessing purity. It often employs a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. nih.gov

Chiral Column Applications: this compound itself is not chiral. However, many of its derivatives, such as N-substituted analogues like 1-(2-isopropylthiazol-4-yl)-N-methylmethanamine, are chiral. The separation of enantiomers of these chiral derivatives is critical in pharmaceutical applications, as different enantiomers can exhibit different pharmacological activities. This separation is achieved using chiral chromatography, most commonly chiral HPLC. This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers and thus enabling their separation. The choice of chiral stationary phase and mobile phase is crucial for achieving effective resolution of the enantiomers.

Technique Stationary Phase Typical Mobile Phase Application
RP-HPLC C18 (Octadecylsilane)Acetonitrile/Water or Buffer SolutionPurity Assessment, Quantification
GC Capillary Column (e.g., HP-5)Inert Carrier Gas (e.g., He, N₂)Purity Assessment (for volatile forms)
Chiral HPLC Chiral Selector (e.g., polysaccharide-based)Hexane/Isopropanol, or other non-polar/polar mixturesSeparation of Enantiomers (for chiral derivatives)

Computational and Theoretical Investigations into 2 Isopropylthiazol 4 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and energy levels, which are crucial determinants of a molecule's reactivity and spectroscopic characteristics. acs.orgsemanticscholar.org For derivatives and molecules incorporating the (2-Isopropylthiazol-4-yl)methanamine scaffold, DFT calculations have been instrumental. For instance, studies on related thiazole (B1198619) derivatives often use the B3LYP/6-31G(d,p) level of theory to optimize molecular geometries and calculate electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cardiff.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. acs.org The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In a study that identified this compound as a key drug-like fragment, DFT calculations were performed on a fluorogenic substrate (NFa) that incorporates this moiety. cardiff.ac.uk The analysis revealed the distribution of the frontier orbitals.

OrbitalEnergy (eV) - Example Thiazole Derivative (NFa)LocalizationImplication
HOMO -6.11Primarily on the 1,8-naphthalimide (B145957) portionSite of oxidation
LUMO -2.71Primarily on the 1,8-naphthalimide portionSite of reduction
HOMO-LUMO Gap 3.40-Determines electronic transitions and reactivity

This data is for the NFa molecule which contains the this compound fragment. The specific energy values are illustrative of calculations on related complex derivatives. cardiff.ac.uk

For the this compound fragment itself, the thiazole ring's electron-rich nature, with its sulfur and nitrogen atoms, would significantly influence the molecule's frontier orbitals and its potential to engage in molecular interactions. cardiff.ac.uk

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. semanticscholar.org It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For the NFa substrate containing the this compound fragment, MEP calculations show distinct regions of charge potential. cardiff.ac.uk The carbonyl oxygen atoms of the naphthalimide structure represent the most negative potential, while the region around the amine group would be expected to have a positive potential, making it a likely site for hydrogen bond donation. The thiazole ring itself presents a nuanced surface, with the nitrogen atom being a site of negative potential. This information is critical for understanding non-covalent interactions in ligand-receptor binding. cardiff.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

While specific molecular dynamics (MD) simulation data for isolated this compound is not widely published, this computational technique is essential for studying molecules of this class. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes and binding events. nih.gov

For a flexible molecule like this compound, which has rotatable bonds in its isopropyl and aminomethyl groups, MD simulations can:

Explore the conformational landscape to identify low-energy, stable structures.

Simulate the molecule's behavior in different solvent environments.

Analyze the stability of a ligand-protein complex, confirming the interactions predicted by docking studies. nih.gov MD simulations are crucial for validating docking results and providing a more realistic picture of the binding stability and dynamics within a biological target. nih.gov

Ligand Docking and Molecular Recognition Principles

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates. ekb.egnih.gov

The this compound scaffold is of significant interest in drug design. Docking studies on various thiazole derivatives have shown that the thiazole ring can participate in a range of interactions within a protein's active site: acs.orgnih.gov

Hydrogen Bonding: The nitrogen atom of the thiazole ring and the nitrogen of the aminomethyl group can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The isopropyl group provides a bulky, hydrophobic moiety that can fit into corresponding hydrophobic pockets in a receptor.

π-Interactions: The aromatic thiazole ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Applications of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. dntb.gov.ua These technologies can analyze vast datasets to identify patterns that are not obvious to human researchers. researchgate.netnih.gov

General applications of AI and ML in the design of compounds related to this compound include:

Quantitative Structure-Activity Relationship (QSAR): ML models are trained on datasets of known compounds and their biological activities to predict the activity of new, untested molecules. nih.govresearchgate.net

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to prioritize a smaller, more manageable set for experimental testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have a desired set of properties, including high binding affinity and low predicted toxicity. dntb.gov.ua

The use of AI not only speeds up the design process but also enhances the quality of the candidate molecules, ensuring they are more likely to succeed in later stages of drug development. cardiff.ac.uk

Research Applications of 2 Isopropylthiazol 4 Yl Methanamine in Specialized Fields

Precursor in the Development of Heterocyclic Enzyme Inhibitors

The thiazole (B1198619) moiety is a well-established pharmacophore in the design of enzyme inhibitors. While direct studies on (2-Isopropylthiazol-4-yl)methanamine as an enzyme inhibitor are not extensively documented in publicly available literature, its structural components suggest its utility as a precursor for more complex inhibitor molecules. Thiazole derivatives are known to act as ligands for various biological targets. For instance, the core thiazole structure is present in several commercial drugs and is explored for its therapeutic potential against a range of diseases. The aminomethyl group on this compound provides a reactive handle for chemists to elaborate the structure, building upon the thiazole core to design specific and potent enzyme inhibitors.

Component in the Design of Advanced Fluorescent Probes and Sensors

Fluorescent probes are crucial tools in biochemistry and cell biology for visualizing and quantifying specific analytes. Heterocyclic compounds are frequently used as the core structure of these probes. Although specific fluorescent probes based on this compound are not widely reported, the underlying thiazole structure is a known fluorophore. The amine group in this compound can be readily functionalized to attach recognition moieties for specific targets or to modulate the fluorescent properties of the thiazole core. This makes it a potential building block for the synthesis of novel sensors for ions, small molecules, or biomacromolecules.

Versatility in Agrochemical Research

Thiazole derivatives have found application in the agrochemical industry as fungicides, herbicides, and insecticides. The biological activity of these compounds is often dependent on the specific substituents on the thiazole ring. The unique combination of an isopropyl and a methanamine group in this compound could lead to the development of new agrochemicals with novel modes of action or improved efficacy. Researchers in this field can utilize this compound as a starting material to generate libraries of new potential agrochemicals for screening and development.

Utility in Materials Science Applications

In the realm of materials science, thiazole-containing polymers have been investigated for their electronic and optical properties. chembuyersguide.comambeed.com These polymers have potential applications in organic solar cells, light-emitting diodes, and other electronic devices. chembuyersguide.com The incorporation of thiazole units into a polymer backbone can influence properties such as conductivity and fluorescence. chembuyersguide.comambeed.com While the direct use of this compound in polymer synthesis is not extensively detailed, its bifunctional nature—with the reactive amine group—makes it a candidate for incorporation into polymer chains through condensation polymerization or as a pendant group to modify the properties of existing polymers.

Role in Advanced Organic Synthesis Methodologies

This compound serves as a versatile building block in advanced organic synthesis. The primary amine offers a nucleophilic site for a wide array of chemical transformations, including amidation, alkylation, and reductive amination. These reactions allow for the facile introduction of the 2-isopropylthiazol-4-ylmethyl moiety into larger, more complex molecules. Its structural features make it a potentially valuable component in multicomponent reactions, which are efficient one-pot processes for the synthesis of diverse and complex molecules. The ability to participate in such reactions would make this compound a highly useful tool for medicinal chemists and those involved in the discovery of new bioactive compounds.

Emerging Research Directions and Future Perspectives for 2 Isopropylthiazol 4 Yl Methanamine

Development of Novel Synthetic Pathways and Catalytic Methods

The synthesis of substituted thiazoles has been a subject of extensive research, with the Hantzsch thiazole (B1198619) synthesis being a classical and widely used method. nih.govwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govwikipedia.org However, the drive for more efficient, sustainable, and versatile synthetic routes has led to the development of novel catalytic methods. For (2-Isopropylthiazol-4-yl)methanamine, future research is likely to focus on moving beyond traditional multi-step syntheses towards more streamlined and environmentally benign catalytic approaches.

Recent advancements in catalysis offer promising strategies for the synthesis of complex thiazole derivatives. organic-chemistry.org Copper-catalyzed reactions, for instance, have shown great utility in forming C-S and C-N bonds, which are crucial for constructing the thiazole ring. organic-chemistry.org Methods involving the copper-catalyzed coupling of oxime acetates with isothiocyanates have emerged as a powerful tool for creating substituted 2-aminothiazoles under mild conditions. organic-chemistry.org Furthermore, biocatalysis, using enzymes like lipase (B570770), is gaining traction for its high selectivity and green credentials. A recent study demonstrated the use of lipase in an ultrasound-assisted synthesis of 2,4-disubstituted thiazoles, highlighting the potential for enzymatic catalysis in this area. nih.gov

The development of one-pot, multi-component reactions (MCRs) represents another significant frontier. MCRs allow for the construction of complex molecules from simple starting materials in a single step, which improves efficiency and reduces waste. The synthesis of thiazoles from aldehydes, amines, and elemental sulfur, catalyzed by copper salts in the presence of molecular oxygen, is an example of such an elegant and practical approach. organic-chemistry.org

Future synthetic strategies for this compound and its analogs could leverage these modern catalytic systems. The table below summarizes potential novel synthetic approaches that could be adapted for this target molecule.

Synthetic Approach Catalyst/Reagent Key Advantages Potential Application for this compound Synthesis
Hantzsch-type Synthesis Thioisobutyramide + Halogenated Acetaldehyde derivativeWell-established, versatileA plausible, though potentially multi-step, route to the core structure.
Copper-Catalyzed Cyclization Copper salts (e.g., CuI, Cu(OAc)₂)High efficiency, mild conditions, good functional group tolerance. organic-chemistry.orgDirect formation of the 2-isopropylthiazole (B97041) core from appropriate precursors.
Biocatalytic Synthesis LipaseEnvironmentally friendly, high selectivity. nih.gov"Green" synthesis of the thiazole ring, potentially with high stereoselectivity.
Multi-Component Reaction Copper salts / O₂One-pot synthesis, atom economy, reduced waste. organic-chemistry.orgConvergent synthesis from simple, readily available starting materials.
Photocatalytic Synthesis Visible light / Copper photocatalystRoom temperature synthesis, high yields, use of light as a reagent.A novel and sustainable method for forming the aminothiazole structure.

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of the thiazole ring is well-documented, with its susceptibility to both electrophilic and nucleophilic attack being a key feature. pharmaguideline.com The electronic nature of the thiazole ring is influenced by the nitrogen and sulfur heteroatoms, leading to a position-dependent reactivity. Generally, the C2 position is the most electron-deficient and prone to deprotonation, while the C5 position is the most electron-rich and susceptible to electrophilic attack. pharmaguideline.com However, the specific reactivity of this compound, with its unique substitution pattern, remains largely unexplored.

The isopropyl group at the C2 position is an electron-donating group, which would be expected to increase the electron density of the ring, potentially modulating its reactivity towards electrophiles. Conversely, the aminomethyl group at the C4 position introduces a nucleophilic center and can also influence the electronic properties of the thiazole ring. The interplay between these two substituents is a fertile ground for new discoveries.

Future research should focus on systematically investigating the reactivity of this compound. Key areas of exploration include:

Reactions at the Aminomethyl Group: The primary amine is a versatile functional group that can undergo a wide range of transformations, including acylation, alkylation, and Schiff base formation. These reactions could be used to create a library of new derivatives with diverse properties.

Electrophilic Aromatic Substitution: The effect of the combined electron-donating properties of the isopropyl and aminomethyl groups on the regioselectivity of electrophilic substitution (e.g., halogenation, nitration, sulfonation) on the thiazole ring needs to be determined. It is plausible that the C5 position will be highly activated. pharmaguideline.com

Metal-Catalyzed Cross-Coupling Reactions: The potential for C-H activation at the C5 position, followed by cross-coupling reactions, could provide a powerful tool for further functionalization of the molecule.

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although often under harsh conditions. wikipedia.org Investigating the propensity of this compound to undergo such reactions could lead to the synthesis of novel fused heterocyclic systems.

Understanding the fundamental reactivity of this molecule is crucial for unlocking its full potential in various applications. Computational studies, such as those employing density functional theory, could provide valuable insights into the molecule's electronic structure and predict its reactivity towards different reagents, guiding experimental work. researchgate.net

Integration into Multifunctional Materials and Devices

The unique properties of the thiazole nucleus make it an attractive building block for functional materials. Thiazole-containing polymers have been investigated for their applications in organic electronics, including as semiconductors in field-effect transistors. researchgate.net The incorporation of thiazole rings into conjugated polymer backbones can influence their electronic structure, leading to desirable charge transport properties.

This compound, with its reactive aminomethyl group, is an ideal candidate for integration into larger material systems. It can be envisaged to function in several capacities:

Monomer for Polymer Synthesis: The aminomethyl group provides a handle for polymerization reactions, allowing for the incorporation of the 2-isopropylthiazole unit into various polymer backbones, such as polyamides, polyimides, or polyurethanes. The resulting polymers could possess interesting optical and electronic properties.

Functional Additive: The compound could be used as an additive to modify the properties of existing materials. For instance, its incorporation into a polymer matrix could enhance thermal stability, alter conductivity, or introduce specific sensing capabilities.

Component of Supramolecular Assemblies: The hydrogen bonding capabilities of the amine group and the potential for metal coordination with the thiazole ring make this molecule suitable for the construction of self-assembling materials and metal-organic frameworks (MOFs).

Sensing Applications: Thiazole-based compounds have shown promise as chemosensors for the detection of various analytes, including metal ions and hazardous substances. nih.govnih.gov The nitrogen and sulfur atoms of the thiazole ring can act as binding sites, and the electronic properties of the molecule can be modulated upon analyte binding, leading to a detectable signal (e.g., a change in color or fluorescence). nih.gov The specific structure of this compound could be tailored for the selective detection of target molecules. For example, thiazole-decorated conjugated polymers have recently been developed for the enhanced sensing of sulfur dioxide. acs.org

The table below outlines potential applications of this compound in the development of multifunctional materials and devices.

Material/Device Type Potential Role of this compound Key Features and Potential Advantages
Organic Field-Effect Transistors (OFETs) Monomer for semiconducting polymerThiazole ring can facilitate charge transport; isopropyl group can enhance solubility and processability.
Chemical Sensors Functional monomer or sensing moleculeNitrogen and sulfur heteroatoms can act as binding sites for analytes; potential for colorimetric or fluorometric detection. nih.gov
Metal-Organic Frameworks (MOFs) Organic linkerAmine and thiazole nitrogen can coordinate with metal ions to form porous structures with catalytic or gas storage properties.
Smart" Polymers Responsive monomerThe amine group can impart pH-responsiveness to polymers, leading to materials that change their properties in response to environmental stimuli.
Antimicrobial Surfaces Covalently attached functional groupThiazole derivatives are known for their antimicrobial properties; immobilization on surfaces could create self-disinfecting materials. nih.gov

Q & A

Q. What synthetic routes are recommended for (2-Isopropylthiazol-4-yl)methanamine?

The synthesis of this compound typically involves multi-step protocols, including cyclization of thiazole precursors followed by functionalization of the methanamine group. For example, AI-powered synthesis planning tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys or Pistachio to optimize precursor selection and reaction conditions . Key steps may involve nucleophilic substitution at the thiazole ring or reductive amination using NaBH₄ or LiAlH₄ .

Q. Which analytical techniques are critical for verifying purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and methanamine group.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity (>95% for research-grade material) .
  • X-ray Crystallography : Resolves absolute configuration using SHELXL for refinement .

Q. What are the solubility properties of this compound in common solvents?

Experimental solubility data (mole fraction in liquid phase):

SolventTemperature (°C)Mole Fraction
N,N-Dimethylformamide250.12
Pyridine300.08
Benzonitrile250.05
Polar aprotic solvents like DMF enhance solubility due to hydrogen bonding with the methanamine group .

Q. How can substitution reactions be optimized at the thiazole ring?

Electrophilic substitution at the 4-position of the thiazole ring is favored. Use mild Lewis acids (e.g., ZnCl₂) to direct reactivity. For example, chloromethylation with ClCH₂OCH₃ under acidic conditions yields derivatives for further functionalization .

Advanced Research Questions

Q. How do crystallographic refinement methods (e.g., SHELXL) improve structural characterization?

SHELXL refines small-molecule structures against high-resolution diffraction data, resolving disorder and anisotropic thermal parameters. For thiazole derivatives, assign occupancy factors to isopropyl groups and validate hydrogen bonding networks via residual density maps. SHELXL’s robust handling of twinned data is critical for chiral derivatives .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data (e.g., unexpected splitting or adducts) require iterative validation:

  • Control Experiments : Compare with synthesized analogs (e.g., 4-methylthiazole derivatives).
  • Computational Modeling : DFT calculations (e.g., Gaussian) simulate spectra to identify misassignments .
  • Cross-Technique Correlation : Pair X-ray data with dynamic NMR to assess conformational flexibility .

Q. How can computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient C5 position is prone to nucleophilic attack, validated by Fukui indices. Molecular dynamics simulations further assess solvation effects on reactivity .

Q. What approaches resolve racemic mixtures in chiral derivatives?

  • Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers.
  • Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer .
  • Crystallization-Induced Diastereomerism : Co-crystallize with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Yield variations may arise from:

  • Reagent Purity : Impurities in isopropyl precursors reduce cyclization efficiency.
  • Oxygen Sensitivity : Methanamine intermediates degrade under aerobic conditions; use Schlenk techniques. Cross-reference protocols from PubChem and Reaxys to identify critical inert conditions .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and computational integration.
  • Data Tables : Solubility and spectroscopic validation tables enhance reproducibility.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.